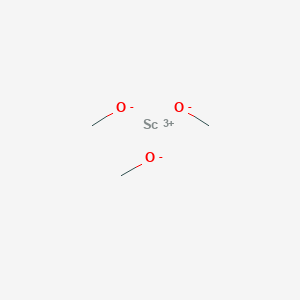
Scandium trimethoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium trimethoxide is a chemical compound composed of scandium and three methoxide groups. It is represented by the chemical formula Sc(OCH₃)₃. This compound is part of the broader class of metal alkoxides, which are known for their utility in various chemical processes, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Scandium trimethoxide can be synthesized through the reaction of scandium chloride with sodium methoxide in an anhydrous methanol solution. The reaction typically proceeds as follows: [ \text{ScCl}_3 + 3 \text{NaOCH}_3 \rightarrow \text{Sc(OCH}_3\text{)}_3 + 3 \text{NaCl} ] This reaction requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the process.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Scandium trimethoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form scandium oxide.
Hydrolysis: Reacts with water to form scandium hydroxide and methanol.
Substitution: Can participate in ligand exchange reactions with other alkoxides or ligands.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air.
Hydrolysis: Involves reaction with water or moisture.
Substitution: Requires other alkoxides or ligands in an appropriate solvent.
Major Products Formed:
Oxidation: Scandium oxide (Sc₂O₃)
Hydrolysis: Scandium hydroxide (Sc(OH)₃) and methanol
Substitution: Various scandium alkoxides or complexes depending on the ligands used
Wissenschaftliche Forschungsanwendungen
Scandium trimethoxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other scandium compounds and as a catalyst in organic reactions.
Materials Science: Employed in the preparation of thin films and coatings due to its ability to form stable metal-oxygen bonds.
Biology and Medicine: Investigated for potential use in biomedical applications, including drug delivery systems and imaging agents.
Wirkmechanismus
The mechanism of action of scandium trimethoxide involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used.
Vergleich Mit ähnlichen Verbindungen
- Scandium chloride (ScCl₃)
- Scandium oxide (Sc₂O₃)
- Scandium nitrate (Sc(NO₃)₃)
Comparison:
- Scandium chloride: Unlike scandium trimethoxide, scandium chloride is more commonly used in aqueous solutions and has different solubility properties.
- Scandium oxide: Scandium oxide is a stable, high-melting-point compound used primarily in ceramics and glass, whereas this compound is more reactive and used in catalysis.
- Scandium nitrate: Scandium nitrate is highly soluble in water and used in different applications, such as in the preparation of scandium-containing solutions for analytical purposes .
This compound stands out due to its specific reactivity and utility in forming stable metal-oxygen bonds, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
90397-41-4 |
|---|---|
Molekularformel |
C3H9O3Sc |
Molekulargewicht |
138.06 g/mol |
IUPAC-Name |
methanolate;scandium(3+) |
InChI |
InChI=1S/3CH3O.Sc/c3*1-2;/h3*1H3;/q3*-1;+3 |
InChI-Schlüssel |
GAZQTPCOHATOHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[O-].C[O-].C[O-].[Sc+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)
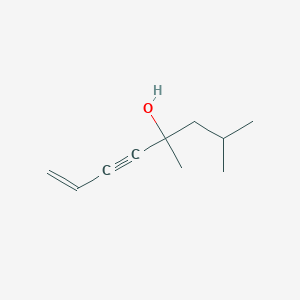
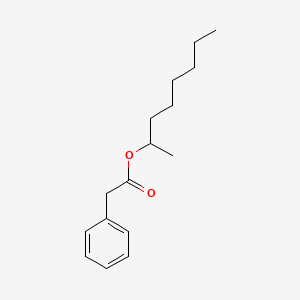
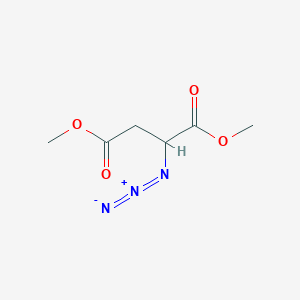
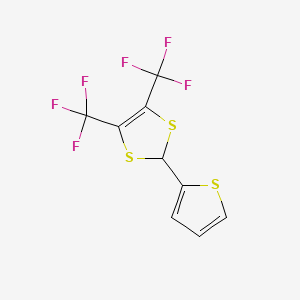

![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)
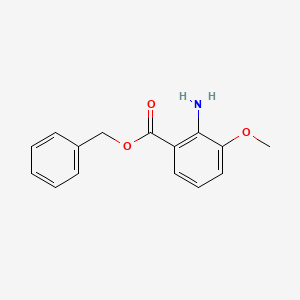
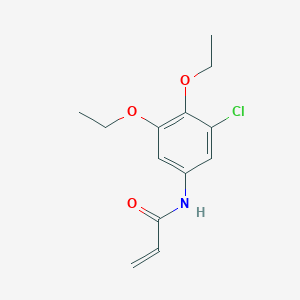
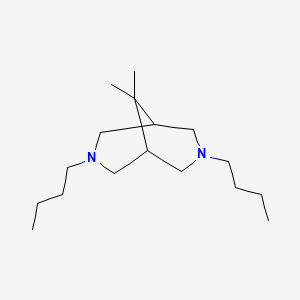
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)

![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)

